Home > Products > Screening Compounds P8064 > Levonordefrin hydrochloride
Levonordefrin hydrochloride - 61-96-1

Levonordefrin hydrochloride

Catalog Number: EVT-1591485
CAS Number: 61-96-1
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A norepinephrine derivative used as a vasoconstrictor agent.
Overview

Levonordefrin hydrochloride is a sympathomimetic amine primarily utilized as a vasoconstrictor in local anesthetic formulations. It is commonly employed in dental procedures to prolong the effects of local anesthetics and reduce bleeding. Structurally, it is a synthetic derivative of norepinephrine, designed to mimic the action of adrenaline, specifically targeting alpha-adrenergic receptors.

Source

Levonordefrin is synthesized chemically and is not derived from natural sources. It is produced through various synthetic pathways that modify the structure of norepinephrine to enhance its vasoconstrictive properties.

Classification

Levonordefrin falls under the category of sympathomimetics, which are compounds that mimic the effects of the sympathetic nervous system. It is classified as a vasoconstrictor and is often included in formulations with local anesthetics like mepivacaine.

Synthesis Analysis

Methods

The synthesis of Levonordefrin typically involves several chemical reactions that transform norepinephrine into its more potent form. Key methods include:

  1. Methylation: The introduction of a methyl group to the nitrogen atom of norepinephrine.
  2. Rearrangement: Modifications to the catechol structure to enhance receptor affinity and selectivity.

Technical Details

The synthesis may utilize reagents such as methyl iodide or dimethyl sulfate in a controlled reaction environment, often under inert gas conditions to prevent oxidation. The process requires careful monitoring of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

Levonordefrin has the chemical formula C9H13NO3C_9H_{13}NO_3 and features a catecholamine structure characterized by:

  • A benzene ring with two hydroxyl groups (catechol).
  • An ethylamine side chain with a methyl substitution.

Data

  • Molecular Weight: Approximately 183.2044 g/mol.
  • SMILES Notation: Cc1cc(cc(c1O)O)C(C)N.
  • InChI Key: QWZVQKJYQGJXJH-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

Levonordefrin can undergo various chemical reactions, including:

  1. Oxidation: Susceptible to oxidation under certain conditions, leading to the formation of quinonoid structures.
  2. Hydrolysis: In aqueous environments, it can hydrolyze, particularly in alkaline conditions.

Technical Details

The stability of Levonordefrin can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Its degradation products may include inactive metabolites that are less effective as vasoconstrictors.

Mechanism of Action

Levonordefrin exerts its effects primarily through:

  • Alpha-Adrenergic Receptor Agonism: It binds predominantly to alpha-1 adrenergic receptors, leading to vasoconstriction in blood vessels.
  • Reduced Blood Flow: This action decreases blood flow to the area where it is applied, enhancing the efficacy and duration of local anesthetics.

Process and Data

The binding affinity for alpha-adrenergic receptors allows Levonordefrin to effectively reduce bleeding during surgical procedures while prolonging anesthesia. Studies indicate that it has similar pharmacological activity to epinephrine but with a more favorable side effect profile in certain contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Approximately 200 °C (decomposes).

Chemical Properties

  • pKa Values: Strongest acidic pKa around 9.63; basic pKa around 8.96.
  • LogP (Partition Coefficient): Indicates moderate hydrophilicity with values ranging from -0.39 to -0.77.
  • Polar Surface Area: Approximately 86.71 Ų, suggesting good permeability characteristics.
Applications

Levonordefrin is widely used in various scientific and medical applications, including:

  1. Dental Procedures: As a vasoconstrictor in local anesthetic formulations, it helps minimize bleeding and prolong anesthesia duration.
  2. Nasal Decongestion: Employed in topical formulations for alleviating nasal congestion due to its vasoconstrictive properties.
  3. Research Applications: Studied for its pharmacological effects on cardiovascular function and potential therapeutic roles in other medical conditions.
Synthesis and Development of Levonordefrin Hydrochloride

Historical Synthesis Pathways and Structural Optimization

Levonordefrin (α-methylnorepinephrine, Corbadrine) emerged as a structural analog of norepinephrine, designed to enhance stability while retaining vasoconstrictive properties. Early synthesis routes involved the reduction of 3,4-dihydroxy-α-methylpropiophenone with aluminum amalgam, yielding racemic nordefrin. Resolution into enantiomers was achieved via tartaric acid salts, isolating the biologically active levo-rotatory isomer (R,R-configuration) as levonordefrin [9]. This pathway prioritized preserving the catechol moiety (3,4-dihydroxybenzene structure), essential for adrenergic receptor binding, while introducing the α-methyl group to hinder metabolic degradation by monoamine oxidase (MAO). The α-methyl substitution conferred greater resistance to enzymatic breakdown compared to epinephrine, prolonging its local vasoconstrictive effects [2] [9]. Optimization focused on enhancing solubility for clinical formulations. Conversion to the hydrochloride salt improved water solubility and stability in anesthetic solutions (e.g., combined with mepivacaine). Unlike ester-based anesthetics, levonordefrin’s stability in neutral or alkaline solutions was limited due to catechol oxidation, necessitating antioxidant additives (e.g., metabisulfite) in commercial preparations [5] [9].

Table 1: Key Structural Features of Levonordefrin Hydrochloride

FeatureChemical CharacteristicFunctional Impact
Core StructureCatecholamine (3,4-dihydroxyphenethylamine derivative)Binds α-adrenergic receptors
Chiral CenterR,R configuration at C1 and C2Enhanced receptor selectivity vs. d-isomer
α-SubstitutionMethyl group (-CH₃) at α-carbonMAO resistance; prolonged half-life
Salt FormHydrochlorideAqueous solubility for injection
Metabolic VulnerabilityCatechol groupRequires antioxidants in formulations

Stereochemical Considerations in the Design of Catecholamine Derivatives

Levonordefrin exemplifies the critical role of stereochemistry in catecholamine pharmacology. The levo-enantiomer (R,R-α-methylnorepinephrine) exhibits 15-20x greater α-adrenergic receptor affinity than its dextro-counterpart due to optimal spatial alignment with the receptor’s chiral binding pocket [3] [9]. This enantioselectivity mirrors that of natural norepinephrine (R-configuration). Molecular modeling reveals that the R,R-configuration positions the catechol hydroxyl groups to form hydrogen bonds with serine residues (Ser204, Ser207) in transmembrane helix 5 of α1-adrenoceptors, while the protonated amine interacts with aspartate (Asp106) in helix 3 [9]. The α-methyl group introduces steric hindrance, reducing conformational flexibility. This restricts rotation around the β-carbon–amine bond, favoring the extended anti-conformation that preferentially engages α2-receptors over β-receptors. Consequently, levonordefrin shows 3x higher potency at α2 vs. α1 subtypes, contrasting with epinephrine’s balanced α/β activity [3] [7]. Racemic nordefrin was initially investigated, but the levo-isomer was selected for clinical development due to its superior pressor efficacy (>90% of total activity resides in this enantiomer) [9].

Comparative Analysis of Synthetic Analogues: Levonordefrin vs. Epinephrine/Norepinephrine

Levonordefrin’s design balances structural mimicry of endogenous catecholamines with targeted modifications to optimize receptor selectivity and metabolic stability.

Table 2: Pharmacological Comparison of Levonordefrin with Natural Catecholamines

ParameterLevonordefrinNorepinephrineEpinephrine
Molecular FormulaC₉H₁₃NO₃·HClC₈H₁₁NO₃C₉H₁₃NO₃
Molecular Weight219.67 g/mol169.18 g/mol183.20 g/mol
Receptor Affinity
- α1++++++++
- α2++++++++
- β1++++++
- β2--+++
MAO SusceptibilityLow (α-methyl barrier)HighModerate
Vasopressor Potency* (Relative to Epinephrine=1)0.25–0.51.01.0
Clinical UseDental vasoconstrictorAcute hypotensionAnesthesia, cardiac arrest

*Based on intravenous pressor responses in anesthetized dogs [3]

  • Receptor Activation Profile: Levonordefrin acts as a non-selective α-agonist with weak β1 activity and negligible β2 effects. In canine models, its pressor effect (systolic blood pressure increase) is 25–50% that of epinephrine at equipotent molar doses. α-Blockade (phentolamine) suppresses >80% of its pressor action, confirming α-dominance. Unlike epinephrine, levonordefrin lacks β2-mediated vasodilation, resulting in a purely vasoconstrictive response [3] [7].
  • Hemostatic Efficacy: In dental applications, 1:20,000 levonordefrin (0.05 mg/mL) provides hemostasis equivalent to 1:100,000 epinephrine (0.01 mg/mL) due to its preferential α2-activation, which potently constricts precapillary arterioles. However, its reduced β1 activity minimizes chronotropic effects, lowering cardiac risk in vulnerable patients [1] [4].
  • Metabolic Stability: The α-methyl group shields levonordefrin from MAO, extending its half-life compared to norepinephrine. Primary metabolism occurs via catechol-O-methyltransferase (COMT) to 3-O-methyllevonordefrin, excreted renally [7] [9]. This contrasts with epinephrine, which undergoes both MAO and COMT degradation.

Table 3: Synthetic Analogues of Catecholamines and Key Modifications

CompoundCore ModificationPrimary Clinical Rationale
Levonordefrinα-methyl substitutionMAO resistance; prolonged duration
IsoproterenolN-isopropyl substitutionEnhanced β-selectivity
DopexamineN-alkyl side chain; dopamine analogRenal vasodilation
PhenylephrineMeta-hydroxyl removal; α-methylCOMT/MAO resistance; α1-selectivity

Molecular Structure of Levonordefrin Hydrochloride:

OH  │  HO ───┴─── OH  │  C ─ CH₃   (Chiral center: R,R-configuration)  │  +NH₂ ─ HCl  

Properties

CAS Number

61-96-1

Product Name

Levonordefrin hydrochloride

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1

InChI Key

YRJLEOWRVNBAOI-AXHNGXNJSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl

Synonyms

3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.